2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a thiophen-2-yl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety bearing a 3,5-dichlorophenyl substituent.
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS2/c15-8-4-9(16)6-10(5-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-3-23-11/h1-6H,7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOOZISAQYOGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,2,4-triazole ring , a sulfanyl group , and an acetamide moiety . Its molecular formula is with a molecular weight of approximately 327.43 g/mol . The presence of the thiophene ring enhances its lipophilicity and bioactivity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The specific compound has shown potential against various pathogens due to its ability to disrupt cellular processes. For instance:
- Antifungal Activity : Similar triazole derivatives have been documented to inhibit fungal growth effectively.
- Antibacterial Activity : Studies have reported that derivatives can exhibit high activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.
- Membrane Disruption : The lipophilic nature allows interaction with cellular membranes, leading to permeability changes.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can influence oxidative stress pathways.
Study on Stress-Protective Effects
A study investigated the stress-protective effects of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate in white outbred rats. Behavioral tests indicated significant improvements in the psycho-emotional state of the animals subjected to immobilization stress compared to controls treated with Mebicar (Adaptol®). The results highlighted the compound's potential in neuroprotection and stress response modulation .
Anticancer Properties
Another line of investigation focused on the anticancer potential of triazole derivatives. Compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(p-tolyl)acetamide | Phenyl group instead of thiophen | Antifungal properties |
| 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)acetamide | Methoxy substitution | Antibacterial activity |
| 5-(thiophen-3-yl)-4H-1,2,4-triazol-3-thiol | Different triazole derivative | Antioxidant properties |
The unique combination of a thiophene ring and a dichlorophenyl substituent in this compound may enhance its lipophilicity and biological activity compared to other triazole derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazole Modifications
- Thiophene vs. Pyridine/Furan Substituents: The thiophen-2-yl group in the target compound distinguishes it from analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () and pyridine-based derivatives (e.g., VUAA1, OLC15 in ). Pyridine-containing analogs (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide) demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac, suggesting that nitrogen-rich heterocycles can optimize target binding .
Acetamide Substituent Variations
- Chlorinated vs. Non-Chlorinated Phenyl Rings: The 3,5-dichlorophenyl group in the target compound contrasts with N-(3,4-dichlorophenyl) () or N-(3-methylphenyl) () derivatives. Chlorine’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme active sites, as seen in COX-2 inhibition studies . Non-chlorinated analogs, such as N-(4-ethylphenyl) (VUAA1) or N-(4-butylphenyl) (OLC15), were designed for insect Orco modulation, highlighting substituent-dependent specificity .
Triazole N-Substituents
- Amino Group vs. Alkyl Chains: The 4-amino group on the triazole core is unique compared to 4-allyl () or 4-ethyl () substituents. The amino group’s hydrogen-bonding capacity may improve solubility or receptor affinity, whereas alkyl chains (e.g., allyl) could increase steric bulk, affecting pharmacokinetics .
Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
